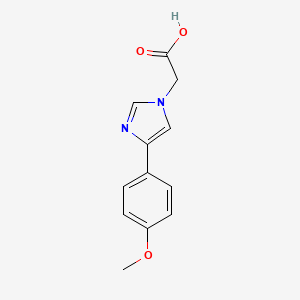

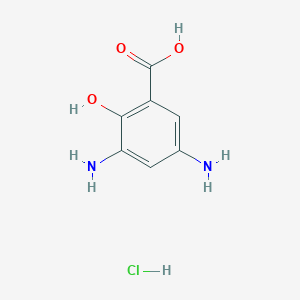

3,5-Diamino-2-hydroxybenzoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

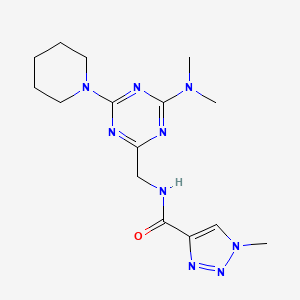

3,5-Diamino-2-hydroxybenzoic acid hydrochloride is a derivative of benzoic acid, which is a compound with a benzene ring core carrying a carboxylic acid substituent. The specific structure of this compound suggests that it has both amino and hydroxy functional groups on the benzene ring, which could potentially be involved in various chemical reactions and have implications for synthesis and applications in different fields, such as materials science or pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include nitration, reduction, chlorination, and hydrolysis. For instance, the synthesis of 3-amino-4-hydroxybenzoic acid from 4-chloro-3-nitrobenzoic acid involves hydrolysis, reduction, and purification steps to achieve a high purity product . Similarly, the synthesis of hyperbranched poly(ester-amide)s based on 3-hydroxybenzoic acid and 3,5-diaminobenzoic acid involves selective acylation and polycondensation reactions . These methods could potentially be adapted for the synthesis of 3,5-diamino-2-hydroxybenzoic acid hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,5-diamino-2-hydroxybenzoic acid hydrochloride can be characterized using techniques such as X-ray crystallography, FT-IR spectroscopy, and NMR . These techniques can provide detailed information about the arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule. For example, the crystal structure of a related energetic salt was determined to be in the monoclinic system with specific crystal parameters .

Chemical Reactions Analysis

Compounds with amino and hydroxy groups can participate in a variety of chemical reactions. They can form salts with acids or bases, engage in hydrogen bonding, and undergo nucleophilic substitution reactions. For example, salts of 3,5-dinitrobenzoic acid with organic diamines exhibit hydrogen-bonded supramolecular structures . These types of interactions are crucial for understanding the reactivity and potential applications of 3,5-diamino-2-hydroxybenzoic acid hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 3,5-diamino-2-hydroxybenzoic acid hydrochloride can be inferred from related compounds. For instance, the solubility, melting point, and stability can be affected by the presence of functional groups and the overall molecular structure. The thermal decomposition and kinetic parameters of similar compounds can be studied using techniques such as DSC and TG to understand their stability and reactivity under different conditions . Additionally, the hydrogen bonding capabilities of compounds with hydroxy and amino groups can lead to the formation of stable supramolecular structures, which can be analyzed through crystallography and spectroscopy .

科学的研究の応用

Synthesis and Oxidation Applications

- Innovative Synthesis Techniques : The synthesis and oxidation processes of similar compounds, such as 1,3-Diamino- and 1-Amino-3-azidoindazoles, demonstrate advanced techniques in creating novel compounds with potential applications in material science and pharmaceuticals (Dyablo et al., 2001).

Polymer Chemistry

- Hyperbranched Poly(ester-amide)s : Research into hyperbranched poly(ester-amide)s based on similar compounds suggests applications in creating new materials with unique properties, such as enhanced solubility or thermal stability, which could be relevant in coatings, adhesives, and nanotechnology (Kricheldorf & Loehden, 1995).

Environmental Chemistry

- Aquatic Environment Monitoring : Studies on the occurrence, fate, and behavior of parabens in aquatic environments, while not directly related, involve analyses of hydroxybenzoic acid derivatives, hinting at the importance of monitoring and understanding the environmental impact of chemical compounds. Such research could inform the environmental safety assessments of related compounds (Haman et al., 2015).

Safety and Hazards

The safety information for “3,5-Diamino-2-hydroxybenzoic acid hydrochloride” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

3,5-diamino-2-hydroxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,8-9H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWMDXDSLNLAFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diamino-2-hydroxybenzoic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2550902.png)

![(E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2550909.png)

![(1R,5S)-N-cyclopropyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550920.png)

![3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550922.png)